(R)-2-Amino-3-(6-iodopyridin-3-yl)propanoicacid
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Overview
Description
®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a chiral amino acid derivative that contains an iodine-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid typically involves the iodination of a pyridine derivative followed by the introduction of the amino acid moiety. One common method involves the use of a palladium-catalyzed coupling reaction to introduce the iodine atom onto the pyridine ring. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated amino acid derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The amino acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
®-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom instead of iodine.
®-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid: Contains a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in ®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid makes it unique due to the distinct properties of iodine, such as its larger atomic size and higher polarizability compared to other halogens. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and research.
Properties
Molecular Formula |
C8H9IN2O2 |
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Molecular Weight |
292.07 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-iodopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
VDDDJIMKXUNHFP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C[C@H](C(=O)O)N)I |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)I |
Origin of Product |
United States |
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